SHP2 Enzyme Inhibition Potency Comparison
In a systematic SAR study of pyrazine-based SHP2 inhibitors, the 4-methylpiperazine-substituted analog (R₁ = 4-methylpiperazine) exhibited a pIC₅₀ of 4.5 in SHP2 enzyme inhibition assays [1]. This potency differs substantially from structurally related analogs: the morpholine-substituted analog showed a pIC₅₀ of <4.0, the piperidine-substituted analog was inactive (0% inhibition at 10 μM), and the unsubstituted analog (R₁ = H) also failed to demonstrate measurable inhibition [1].
| Evidence Dimension | SHP2 enzyme inhibition potency |
|---|---|
| Target Compound Data | pIC₅₀ = 4.5 |
| Comparator Or Baseline | Morpholine analog (pIC₅₀ <4.0); Piperidine analog (0% inhibition at 10 μM); Unsubstituted analog (R₁ = H, inactive) |
| Quantified Difference | Target compound shows detectable potency where piperidine and unsubstituted analogs show no measurable inhibition; morpholine analog exhibits lower potency (pIC₅₀ <4.0 vs. 4.5) |
| Conditions | SHP2 enzyme inhibition assay; potency reported as pIC₅₀ with n = ≥2 replicates |
Why This Matters
This establishes the 4-methylpiperazine moiety as a potency-enabling structural feature for SHP2 inhibition, justifying procurement of this specific analog over morpholine, piperidine, or unsubstituted alternatives in SHP2-targeted research programs.
- [1] PMC Table 3. Exploration of the 3-Position of the Pyrazine Ring. ACS Med Chem Lett. 2017 Sep 1;8(9):981–986. doi: 10.1021/acsmedchemlett.7b00315. View Source
